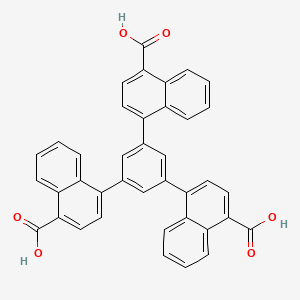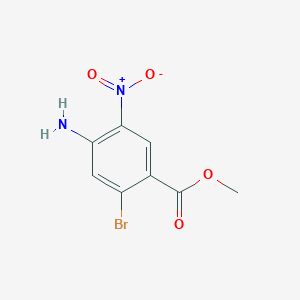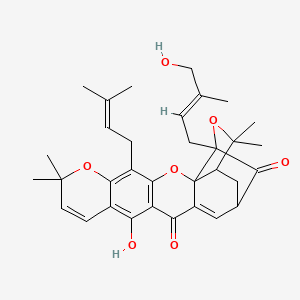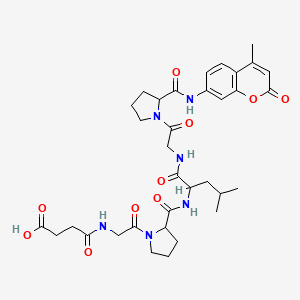
4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) is a complex organic compound characterized by its unique structure, which includes three naphthoic acid groups attached to a central benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) typically involves multi-step organic reactions. One common method starts with the preparation of 1-naphthoic acid, which is then subjected to a Friedel-Crafts acylation reaction with benzene-1,3,5-tricarboxylic acid chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the acylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) can undergo various chemical reactions, including:
Oxidation: The naphthoic acid groups can be oxidized to form quinones.
Reduction: Reduction of the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-naphthylmethanol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) exerts its effects depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, influencing various biochemical pathways. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but with phenyl groups instead of naphthyl groups.
4,4’,4’'-(Benzene-1,3,5-triyl)tris(benzoic acid): Contains benzoic acid groups instead of naphthoic acid groups.
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) is unique due to its combination of naphthoic acid groups and a central benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel materials and in various chemical reactions where specific reactivity is desired.
Eigenschaften
CAS-Nummer |
1660960-34-8 |
|---|---|
Molekularformel |
C39H24O6 |
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
4-[3,5-bis(4-carboxynaphthalen-1-yl)phenyl]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C39H24O6/c40-37(41)34-16-13-25(28-7-1-4-10-31(28)34)22-19-23(26-14-17-35(38(42)43)32-11-5-2-8-29(26)32)21-24(20-22)27-15-18-36(39(44)45)33-12-6-3-9-30(27)33/h1-21H,(H,40,41)(H,42,43)(H,44,45) |
InChI-Schlüssel |
GWOUWUOUMRYBIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C5=CC=CC=C54)C(=O)O)C6=CC=C(C7=CC=CC=C76)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)


![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)





![2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B12102387.png)


![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B12102410.png)
